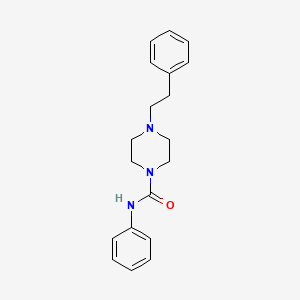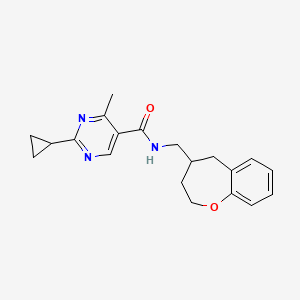![molecular formula C17H15FN2O5 B5689342 dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a terephthalate derivative and is also known as Fmoc-protected terephthalic acid. The compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on biological systems.
実験室実験の利点と制限
The advantages of using dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate in lab experiments include its high purity, stability, and ease of handling. Moreover, the compound can be easily synthesized using simple and cost-effective methods.
The limitations of using dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate in lab experiments include its limited solubility in aqueous solutions, which can affect its interactions with biomolecules. Moreover, the compound has a relatively low fluorescence intensity, which can limit its use as a fluorescent probe.
将来の方向性
There are several future directions for the research on dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate. One possible direction is to study its interactions with specific proteins and biomolecules to gain a better understanding of its mechanism of action. Another direction is to develop new synthesis methods that can improve the yield and purity of the compound. Moreover, the use of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate as a fluorescent probe can be further explored by developing new derivatives with higher fluorescence intensity and improved solubility.
合成法
The synthesis of dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate involves the reaction between terephthalic acid and 4-fluoroaniline. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction results in the formation of the intermediate product, which is then treated with Fmoc-Cl to obtain the final product.
科学的研究の応用
Dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various peptides and proteins. The compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Moreover, it has been used as a model compound for studying the interactions between proteins and ligands.
特性
IUPAC Name |
dimethyl 2-[(4-fluorophenyl)carbamoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15(21)10-3-8-13(16(22)25-2)14(9-10)20-17(23)19-12-6-4-11(18)5-7-12/h3-9H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOUXZVYJEWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-fluorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

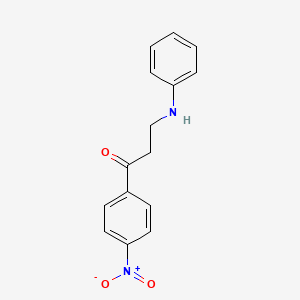
![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)
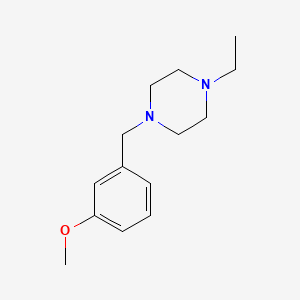
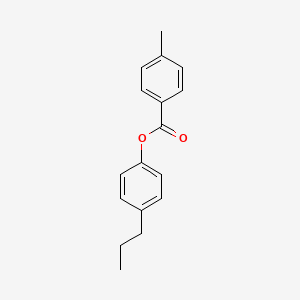
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)
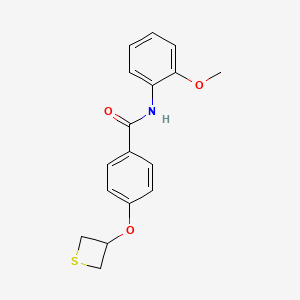
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)
